1H-indole-7-carbohydrazide
Overview
Description
1H-indole-7-carbohydrazide is a chemical compound with the molecular formula C9H9N3O . It has been used in the synthesis of various fluorescent molecules .
Synthesis Analysis
The synthesis of 1H-indole-7-carbohydrazide derivatives often involves coupling 1H-indole-7-carbohydrazide with corresponding substituted formaldehyde through an acylhydrazone bond . In one study, a new range of indole-7-carbohydrazides was synthesized starting from readily available 3-phenyl and 2,3-diphenyl 4,6-dimethoxyindoles .
Molecular Structure Analysis
The molecular structure of 1H-indole-7-carbohydrazide consists of a 1H-indole ring attached to a carbohydrazide group at the 7-position . The single crystal structure of a representative compound, IC-PD, was obtained via X-ray diffraction .
Chemical Reactions Analysis
1H-indole-7-carbohydrazide derivatives have been used in the creation of photoswitching and aggregation-induced emission (AIE) properties . The exploration on the combination mechanism of representative compound IC-PD and Cu2+ ion via FT-IR and 1H NMR confirmed that the proton of hydrazide was protonated via Cu2+ ion, resulting in the excited state intramolecular proton transfer (ESIPT) process being interfered .
Physical And Chemical Properties Analysis
1H-indole-7-carbohydrazide has a molecular weight of 175.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 70.9 Ų .
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . This suggests that “1H-indole-7-carbohydrazide” could also be explored for its antiviral properties.
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory activities . This implies that “1H-indole-7-carbohydrazide” might also have potential anti-inflammatory applications.
Anticancer Activity
Indole derivatives have been used in the development of anticancer drugs . A study investigated the interaction of indole with SARS-CoV-2 and found that an indole compound showed high cytotoxic activity against three cancer cell lines . This suggests that “1H-indole-7-carbohydrazide” could also be explored for its
Mechanism of Action
Target of Action
1H-Indole-7-carbohydrazide primarily targets copper (Ⅱ) ions . The compound has been used as a fluorescence probe to detect these ions, with detection limits of 0.37, 0.27, and 0.26 μM in a concentration range of 0–50 μM .
Mode of Action
The compound interacts with its target through a process known as Excited State Intramolecular Proton Transfer (ESIPT) . This process is initiated when the proton of the hydrazide in 1H-indole-7-carbohydrazide is protonated by the copper (Ⅱ) ion . This interaction interferes with the ESIPT process, leading to changes in the compound’s fluorescence properties .
Pharmacokinetics
Its use as a fluorescence probe suggests it may have good bioavailability and can interact effectively with its target ions in the body .
Result of Action
The primary result of 1H-indole-7-carbohydrazide’s action is the detection of copper (Ⅱ) ions. When the compound interacts with these ions, it exhibits a change in fluorescence . This change can be used to detect the presence and concentration of copper (Ⅱ) ions in a system .
Action Environment
The action of 1H-indole-7-carbohydrazide is influenced by environmental factors such as temperature and alkalinity . For instance, certain derivatives of the compound exhibit aggregation-induced emission (AIE) characteristics and show regular responses to changes in temperature and alkalinity . Additionally, the compound’s fluorescence emission intensity and sensitivity to copper (Ⅱ) ion detection can be enhanced when irradiated to the 302 nm photostationary state (PSS) .
Safety and Hazards
properties
IUPAC Name |
1H-indole-7-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFMBDUFIJHHAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351888 | |
Record name | 1H-indole-7-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indole-7-carbohydrazide | |
CAS RN |
321309-24-4 | |
Record name | 1H-indole-7-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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